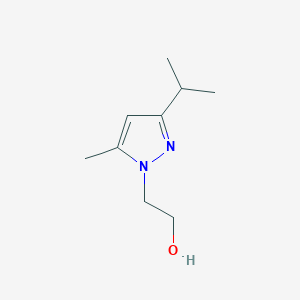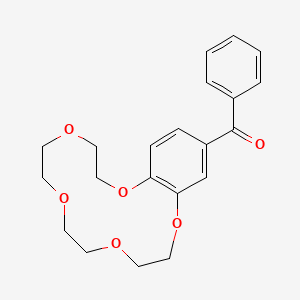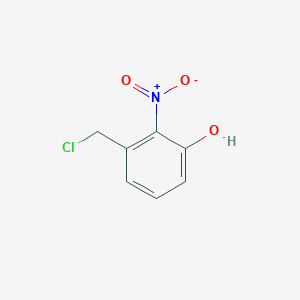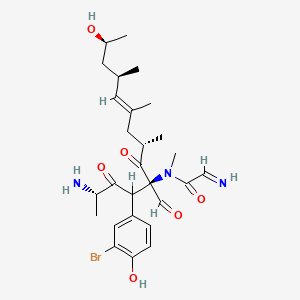
Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl) is a complex cyclic peptide with a unique structure that includes multiple chiral centers and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl) involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and cyclization. The process typically starts with the preparation of individual amino acid derivatives, followed by their sequential coupling using reagents such as carbodiimides or phosphonium salts. The final cyclization step is often achieved through macrolactamization under dilute conditions to avoid intermolecular reactions.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain on a solid support. This method offers advantages such as ease of purification and automation, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as NaBH4 or LiAlH4.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a carbonyl group would yield an alcohol.
Applications De Recherche Scientifique
Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl) has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and bioactivity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl) analogs with different substituents or modifications.
- Other cyclic peptides with similar structural motifs.
Uniqueness
The uniqueness of Cyclo(L-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoylglycyl-3-bromo-N-methyl-D-tyrosyl) lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
126596-04-1 |
|---|---|
Formule moléculaire |
C27H38BrN3O6 |
Poids moléculaire |
580.5 g/mol |
Nom IUPAC |
N-[(E,2S,5R,7S,11R,13S)-2-amino-4-(3-bromo-4-hydroxyphenyl)-5-formyl-13-hydroxy-7,9,11-trimethyl-3,6-dioxotetradec-9-en-5-yl]-2-imino-N-methylacetamide |
InChI |
InChI=1S/C27H38BrN3O6/c1-15(9-16(2)11-18(4)33)10-17(3)26(37)27(14-32,31(6)23(35)13-29)24(25(36)19(5)30)20-7-8-22(34)21(28)12-20/h7-9,12-14,16-19,24,29,33-34H,10-11,30H2,1-6H3/b15-9+,29-13?/t16-,17-,18-,19-,24?,27-/m0/s1 |
Clé InChI |
DWSDWLNUNCDIKV-RQDCIKCESA-N |
SMILES isomérique |
C[C@H](C[C@H](C)O)/C=C(\C)/C[C@H](C)C(=O)[C@](C=O)(C(C1=CC(=C(C=C1)O)Br)C(=O)[C@H](C)N)N(C)C(=O)C=N |
SMILES canonique |
CC(CC(C)O)C=C(C)CC(C)C(=O)C(C=O)(C(C1=CC(=C(C=C1)O)Br)C(=O)C(C)N)N(C)C(=O)C=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




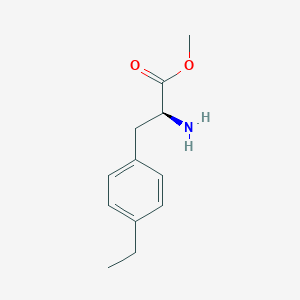
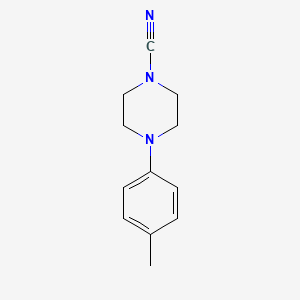


![1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14138541.png)
![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)
![2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B14138558.png)

![10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14138580.png)
